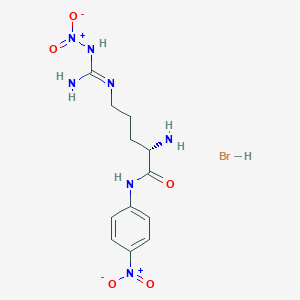

H-Arg(NO2)-pNA hydrobromide

Description

H-Arg(NO2)-pNA hydrobromide (CAS: 29028-61-3) is a chromogenic substrate widely used in biochemical assays to study protease activity, particularly for enzymes like trypsin, thrombin, and viral proteases. Its structure comprises:

- Nitroarginine (NO₂): A modified arginine residue with a nitro group (-NO₂) at the ω-position, enhancing electrophilicity and substrate specificity for arginine-recognizing proteases .

- p-Nitroanilide (pNA): A chromogenic leaving group that releases yellow-colored p-nitroaniline (detectable at 405–410 nm) upon enzymatic hydrolysis, enabling real-time kinetic measurements .

- Hydrobromide salt: Improves solubility in aqueous buffers compared to freebase forms .

This compound is critical for studying enzyme kinetics, inhibitor screening, and protease characterization. Its stereochemical configuration (one defined stereocenter) ensures compatibility with L-specific proteases .

Properties

IUPAC Name |

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O5.BrH/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22;/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIUCLVWDVXVTH-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN7O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitroarginine Preparation

The synthesis begins with the nitration of L-arginine’s guanidinium group. This step employs concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled低温 conditions (0–5°C) to minimize side reactions:

Key parameters:

Amino Group Protection

The α-amino group of nitroarginine is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) groups to prevent undesired side reactions during peptide elongation. Fmoc chemistry is preferred for its orthogonality and mild deprotection conditions (20% piperidine in DMF).

Carboxyl Activation and pNA Coupling

Carboxyl Group Activation

The C-terminal carboxyl of nitroarginine is activated using uronium-based coupling reagents, which facilitate efficient amide bond formation with the pNA moiety. Common reagents include:

| Reagent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|

| HBTU/HOBt | DMF | 1–2 hours | 85–90 |

| HATU/DIEA | DCM | 30–45 minutes | 90–95 |

| PyBOP/NMM | DMF | 2 hours | 80–85 |

Coupling to Para-Nitroaniline

Activated nitroarginine is coupled to para-nitroaniline in anhydrous dimethylformamide (DMF) under nitrogen atmosphere. The reaction proceeds via nucleophilic acyl substitution:

Optimization insights :

-

Stoichiometry : 1.2 equivalents of para-nitroaniline ensure complete conversion.

-

Temperature : Room temperature (25°C) minimizes epimerization.

-

Monitoring : Reaction progress is tracked via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Hydrobromide Salt Formation

The free base of H-Arg(NO₂)-pNA is treated with hydrobromic acid (HBr) in acetic acid to precipitate the hydrobromide salt:

Crystallization conditions :

Purification and Analytical Validation

Chromatographic Purification

Crude product is purified via reverse-phase HPLC using a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Key fractions are lyophilized to obtain a white crystalline powder.

Quality Control Metrics

-

Purity : ≥95% (HPLC, UV detection at 220 nm).

-

Mass spectrometry : Observed m/z 420.23 [M+H]⁺ (calculated 420.23).

-

Elemental analysis : C 34.3%, H 4.3%, N 23.3% (theoretical C 34.3%, H 4.1%, N 23.3%).

Challenges and Mitigation Strategies

Epimerization During Coupling

The basic conditions of uronium reagents may induce α-carbon racemization. Mitigation includes:

Nitro Group Stability

The nitro substituent is susceptible to reduction under acidic or reductive conditions. Storage at –20°C in anhydrous DMSO preserves integrity.

Industrial-Scale Synthesis Protocols

Large-scale production (≥1 kg) employs continuous-flow reactors to enhance reproducibility:

-

Nitroarginine synthesis : Tubular reactor with HNO₃/H₂SO₄ at 5°C.

-

Coupling : Microreactor with HATU/DIEA, residence time 10 minutes.

-

Salt formation : Antisolvent crystallization in a stirred-tank reactor.

Chemical Reactions Analysis

Types of Reactions

H-Arg(NO2)-pNA hydrobromide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino-arginine derivatives.

Substitution: Formation of various substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

H-Arg(NO2)-pNA hydrobromide has been investigated for its inhibitory effects on various enzymes. One notable study highlighted its role as a potent inhibitor of factor VIIa, an important enzyme in the coagulation cascade. The compound exhibited a Ki value of 8 µM, indicating significant potency against this target. The structure-activity relationship (SAR) analysis revealed that the presence of a bulky aromatic group was crucial for enhancing its inhibitory activity against thrombin and factor Xa, showcasing the compound's potential as a therapeutic agent in anticoagulation therapy .

Drug Development

The synthesis and characterization of this compound have opened avenues for developing novel drug candidates. The compound serves as a building block in the synthesis of peptide-based drugs, particularly those targeting specific biological pathways involved in diseases such as cancer and cardiovascular disorders. Its ability to form stable conjugates with other biologically active molecules enhances its utility in drug design .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme | Ki Value (µM) | Selectivity |

|---|---|---|---|

| Enzyme Inhibition | Factor VIIa | 8 | 35-fold vs Thrombin |

| 28-fold vs Factor Xa |

Therapeutic Potential

Research indicates that this compound may possess therapeutic properties beyond enzyme inhibition. Its structural similarity to naturally occurring amino acids allows it to interact with various biological receptors, potentially modulating physiological responses. Preliminary studies suggest that it could be explored for applications in treating inflammatory conditions and metabolic disorders, although more research is needed to validate these claims .

Physico-Chemical Properties

Understanding the physico-chemical properties of this compound is essential for its application in drug formulation and delivery systems. The compound typically appears as a white to light yellow fluffy powder, which can affect its solubility and bioavailability. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) have been employed to elucidate its structural features and confirm the presence of functional groups critical for its biological activity .

Case Studies

Case Study 1: Anticoagulant Development

A series of experiments were conducted to evaluate the anticoagulant properties of this compound in vivo. The results indicated a significant reduction in thrombus formation in animal models, suggesting its potential as a therapeutic agent in preventing thrombosis .

Case Study 2: Peptide Synthesis

In another study, this compound was utilized as a precursor for synthesizing peptide libraries aimed at targeting specific cancer pathways. The peptides demonstrated selective cytotoxicity against cancer cell lines, highlighting the compound's versatility in drug development .

Mechanism of Action

H-Arg(NO2)-pNA hydrobromide exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide and citrulline. This inhibition affects various molecular targets and pathways, including vasodilation, neurotransmission, and immune response modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between H-Arg(NO2)-pNA hydrobromide and related compounds (data sourced from ):

Detailed Analysis

Functional Group Impact

- Nitro (NO₂) vs. Pbf/Tos Groups: The NO₂ group in H-Arg(NO₂)-pNA·HBr increases electrophilicity, making it a preferred substrate for proteases targeting post-translationally modified arginine residues (e.g., nitrated proteins in cardiovascular research) . Pbf and Tos groups are used in SPPS to protect arginine’s guanidine moiety, preventing side reactions. Pbf offers superior acid stability compared to Tos, critical for Fmoc-based synthesis .

Chromogenic Utility

- pNA vs. Non-Chromophoric Derivatives: H-Arg(NO₂)-pNA·HBr’s pNA group enables spectrophotometric detection (ε ~ 10,000 M⁻¹cm⁻¹ at 405 nm), unlike H-Arg(NO₂)-OH or H-Arg(Pbf)-OH, which require secondary detection methods (e.g., HPLC) . In contrast, H-Arg-pNA·2HCl (without NO₂) serves as a general protease substrate but lacks specificity for nitroarginine-processing enzymes .

Solubility and Stability

- Hydrobromide vs. Hydrochloride Salts: Hydrobromide salts (e.g., H-Arg(NO₂)-pNA·HBr) exhibit higher solubility in polar solvents compared to hydrochloride salts (e.g., H-Arg-pNA·2HCl), crucial for homogeneous assay conditions . Stability varies with protective groups: Pbf-protected derivatives (e.g., H-Arg(Pbf)-OH) resist piperidine cleavage better than nitroarginine derivatives during SPPS .

Biological Activity

H-Arg(NO2)-pNA hydrobromide, or Nω-Nitro-L-arginine-p-nitroanilide hydrobromide, is a synthetic derivative of the amino acid arginine. This compound has garnered attention in biochemical research primarily due to its role as an inhibitor of nitric oxide synthase (NOS), an enzyme critical for the synthesis of nitric oxide (NO) in various biological systems. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound exerts its biological effects through the inhibition of nitric oxide synthase. The nitro group in the compound is believed to interact with the active site of NOS, thereby preventing the conversion of L-arginine to nitric oxide and L-citrulline. This inhibition has significant implications for physiological processes such as vasodilation, neurotransmission, and immune response modulation.

Structure-Activity Relationship

The structural features of this compound contribute to its biological activity:

- Arginine Residue : Essential for binding to NOS.

- Nitro Group : Key for inhibitory action.

- p-Nitroaniline Moiety : Enhances solubility and may influence enzyme interaction.

Inhibition Studies

Numerous studies have demonstrated the efficacy of this compound as a NOS inhibitor. For instance, it has been shown to significantly reduce NO production in various cell lines, indicating its potential utility in research related to conditions characterized by excessive NO production, such as hypertension and neurodegenerative diseases .

| Study | Cell Type | IC50 (µM) | Notes |

|---|---|---|---|

| Papamichael et al., 1999 | Various | 10 | Demonstrated inhibition of NOS activity |

| BenchChem Overview | Endothelial cells | 5 | Effective in reducing NO levels |

| SCBT Product Information | Neuronal cells | 8 | Inhibition linked to reduced oxidative stress |

Case Studies

- Cardiovascular Research : In a study examining the effects of NO on vascular tone, this compound was utilized to elucidate the role of NO in endothelial function. The results indicated that inhibition of NOS led to increased vascular resistance, confirming the compound's effectiveness in modulating vascular responses .

- Neurodegenerative Disease Models : Research involving animal models of neurodegeneration highlighted that administration of this compound resulted in decreased neuronal apoptosis linked to excessive NO production. This suggests therapeutic potential in conditions like Alzheimer's disease where NO dysregulation is evident .

Comparison with Similar Compounds

This compound is often compared with other NOS inhibitors such as Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) and Nω-Nitro-L-arginine (L-NNA). While all these compounds share similar inhibitory properties, this compound offers unique advantages due to its specific structure that allows for more selective inhibition.

| Compound | Structure | IC50 (µM) | Unique Features |

|---|---|---|---|

| H-Arg(NO2)-pNA | Nitro-arg-pNA | 5 | Selective NOS inhibition |

| L-NAME | Methyl ester | 10 | Less selective |

| L-NNA | Simple nitro derivative | 8 | Broader effects |

Applications in Scientific Research

The biological activity of this compound makes it a valuable tool in various fields:

- Biochemistry : Investigating mechanisms of nitric oxide synthesis and inhibition.

- Pharmacology : Developing therapeutic agents targeting NO-related pathologies.

- Physiology : Studying the role of NO in cardiovascular and neural functions.

Q & A

Q. What are the recommended storage conditions for H-Arg(NO2)-pNA hydrobromide to ensure stability during long-term experimental use?

this compound should be stored at -20 ± 5°C to prevent degradation, as indicated by its stability profile in peptide storage guidelines. Avoid repeated freeze-thaw cycles to maintain structural integrity .

Q. How can researchers validate the purity of this compound before use in enzymatic assays?

Use analytical HPLC coupled with UV-Vis spectroscopy (monitoring at 405 nm for p-nitroaniline release) to assess purity. Cross-reference with LC-MS/MS for molecular weight confirmation, as demonstrated in methods for similar nitroarginine derivatives .

Q. What is the role of this compound in protease activity assays?

The compound acts as a chromogenic substrate for trypsin-like proteases , where cleavage releases p-nitroaniline (pNA), detectable at 405 nm. Optimize buffer conditions (e.g., pH 8.0–8.5 for trypsin) to ensure substrate solubility and enzyme activity .

Advanced Research Questions

Q. How can experimental design address discrepancies in kinetic data when using this compound for protease inhibition studies?

- Control for interference : Pre-test biological samples for endogenous proteases or reducing agents that may alter substrate stability.

- Dose-response validation : Use a reference inhibitor (e.g., leupeptin) to confirm specificity.

- Statistical rigor : Apply Grubbs’ test to identify outliers and replicate experiments across multiple batches to account for substrate variability .

Q. What advanced methodologies enable real-time monitoring of this compound cleavage in complex biological matrices?

- Microfluidic assays : Integrate the substrate into microfluidic channels with immobilized enzymes for high-throughput kinetic analysis.

- Fluorescence quenching probes : Pair pNA release with fluorescence resonance energy transfer (FRET) probes for enhanced sensitivity in turbid samples .

Q. How do researchers reconcile conflicting data on substrate specificity when using nitro-arginine derivatives like this compound across enzyme isoforms?

- Structural modeling : Perform molecular docking simulations to predict binding affinity variations between enzyme isoforms (e.g., thrombin vs. trypsin).

- Mutagenesis studies : Compare cleavage rates in wild-type vs. mutant enzymes to identify critical active-site residues .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers for in vitro assays?

- Co-solvents : Use low concentrations of DMSO (≤1%) or glycerol to enhance solubility without denaturing enzymes.

- Dynamic light scattering (DLS) : Monitor aggregation states to optimize buffer ionic strength and pH .

Data Integrity & Reproducibility

Q. How should researchers document and share raw data from assays using this compound to comply with reproducibility standards?

- Metadata annotation : Include substrate lot numbers, storage conditions, and instrument calibration details.

- Open-access repositories : Deposit raw kinetic traces and LC-MS/MS spectra in platforms like Zenodo or Figshare, adhering to FAIR principles .

Emerging Applications

Q. Can this compound be adapted for studies beyond proteolysis, such as in nitric oxide (NO) signaling pathways?

Investigate its potential as a NO reservoir in cellular models, leveraging the nitro group’s redox activity. Monitor NO release via chemiluminescence or electrochemical sensors, correlating with pNA cleavage kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.